5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide
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Overview
Description
5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been recently developed for the treatment of various cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Scientific Research Applications
Quantitative Analysis in Biological Matrices
The development and validation of a new bioanalytical method using micro-extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) facilitated the pharmacokinetic evaluation of 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide in mouse plasma. This study highlights the necessity for precise quantification methods to study the pharmacokinetics of such compounds in biological matrices, underscoring their potential application in medical research and drug development (Zalavadia, 2016).
Fluorescence Enhancement in Biochemical Probes
Research into the fluorescence enhancement of Er3+ ions by Glibenclamide, a derivative of 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, suggests its utility in developing fluorimetric probes. This application is particularly relevant for monitoring biochemical reactions and interactions between biologically significant molecules, offering a novel approach for sensitive and accurate detection in various scientific studies (Faridbod et al., 2009).
Antihyperglycemic Agent Development
The synthesis of structurally new antihyperglycemic agents, including derivatives of 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, has shown promise in the treatment of diabetes mellitus. This highlights the compound's potential role in the development of novel therapeutic agents aimed at managing blood sugar levels, providing a foundation for future diabetes treatments (Nomura et al., 1999).
Neurological Research
Studies on analogues of 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, related to 5-chloro-2-methoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, have contributed to understanding the selectivity and affinity of serotonin receptors. This research has implications for developing drugs with improved selectivity for neurological conditions, enhancing the understanding of receptor dynamics in the brain (Raghupathi et al., 1991).
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis ofglyburide , a drug used to treat type 2 diabetes . Glyburide primarily targets the sulfonylurea receptor 1 (SUR1) , which is a regulatory subunit of the ATP-sensitive potassium channels .
Mode of Action
This depolarizes the membrane and opens voltage-dependent calcium channels, increasing intracellular calcium and triggering insulin release .
Biochemical Pathways
As an intermediate in the synthesis of glyburide, it may be involved in the regulation ofinsulin secretion . Glyburide affects the ATP-sensitive potassium channel biochemical pathway, which plays a crucial role in insulin secretion .
Pharmacokinetics
The metabolites are excreted in urine and feces .
Result of Action
As an intermediate in the synthesis of glyburide, it might contribute to the overall effect of glyburide, which is to stimulate the release of insulin, thereby reducing blood glucose levels .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O3/c1-27-20-10-9-18(23)15-19(20)22(26)24-11-5-6-12-25-13-14-28-21(16-25)17-7-3-2-4-8-17/h2-4,7-10,15,21H,5-6,11-14,16H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAWLHGFJUPXAMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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